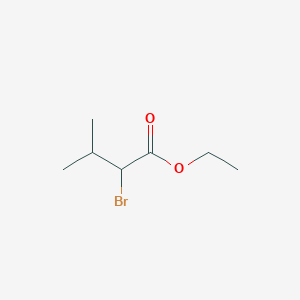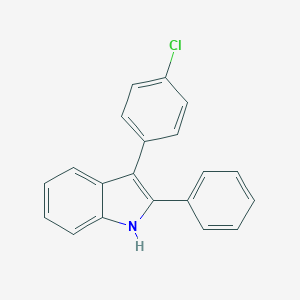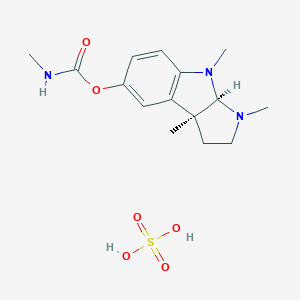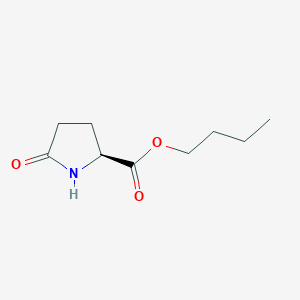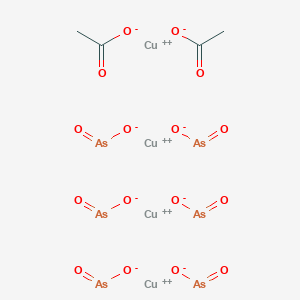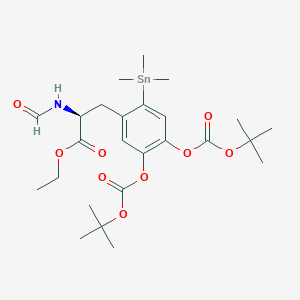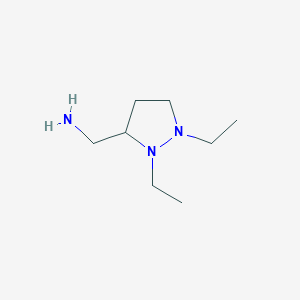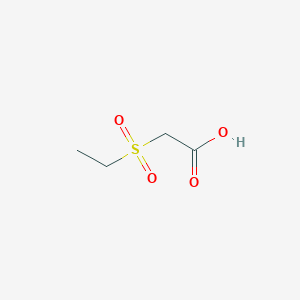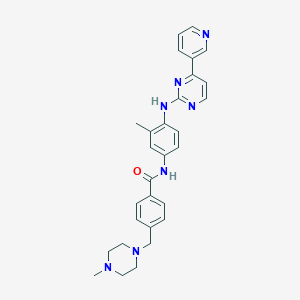
Imatinib para-Diaminomethylbenzene
Übersicht
Beschreibung
Imatinib para-Diaminomethylbenzene is a compound used in cancer research . It is an impurity of Imatinib, a tyrosine kinase inhibitor . The CAS Number of this compound is 1026753-54-7 .
Synthesis Analysis
The synthesis of Imatinib and its intermediates has been optimized over time . The proposed methodology effectively overcomes certain problematic steps, saves time and labor, provides a very high yield and purity, and has the potential to be used for the synthesis of many analogues . A convenient method has been developed for the synthesis of imatinib and two of its intermediates .Molecular Structure Analysis
The molecular formula of Imatinib para-Diaminomethylbenzene is C29H31N7O . The molecular weight is 493.60 . The structure of Imatinib has been determined in complex with human NQO2 at 1.75 Å resolution .Chemical Reactions Analysis
Imatinib mesylate appears to effectively induce high CHR and cytogenetic response rates with relatively few side effects . Both in vitro and in vivo studies of generic imatinib showed comparable results with branded imatinib in terms of bioequivalence and bioavailability .Physical And Chemical Properties Analysis
Imatinib para-Diaminomethylbenzene appears as an off-white to yellow solid . It has a molecular weight of 493.60 . The compound should be stored at 2-8°C in a refrigerator .Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Prevention
Imatinib para-diaminomethylbenzene, a compound related to imatinib, shows significant promise in the prevention of Alzheimer's disease. Sutcliffe (2016) found that this compound is more potent than imatinib in inhibiting beta-amyloid production, which is a key factor in the development of Alzheimer's disease. It has a higher selectivity ratio for Alzheimer’s disease, suggesting its potential as a prophylactic agent to reduce beta-amyloid in the liver, thereby lowering the incidence of Alzheimer’s disease (Sutcliffe, 2016).
Chronic Myeloid Leukemia (CML) and Drug Resistance
Imatinib para-diaminomethylbenzene is also relevant in the context of chronic myeloid leukemia (CML). Vaidya et al. (2011) discussed the emergence of drug resistance in patients treated with imatinib for CML. The study emphasized the importance of understanding mechanisms leading to imatinib resistance and exploring alternate therapeutic strategies (Vaidya, Ghosh, & Vundinti, 2011). Additionally, O'hare et al. (2005) evaluated alternate Bcr-Abl kinase inhibitors against imatinib-resistant mutants in CML, indicating the ongoing need for new therapeutic options in cases of imatinib resistance (O'hare et al., 2005).
Potential in Treating Stroke
Wahlgren et al. (2017) explored imatinib in the context of treating acute ischemic stroke. The study evaluated imatinib's safety and its influence on neurological and functional outcomes, suggesting its potential therapeutic application beyond oncology (Wahlgren et al., 2017).
Cellular Transport and Drug Resistance
Thomas et al. (2004) investigated the active cellular transport of imatinib to better understand imatinib resistance. The study highlighted the role of active transport processes in mediating the influx and efflux of imatinib, which could be critical in determining resistance in CML treatment (Thomas, Wang, Clark, & Pirmohamed, 2004).
Safety And Hazards
Zukünftige Richtungen
The future of kinase drug discovery, including Imatinib, is promising . The ability to identify high-risk patients with the greatest potential to benefit from the use of kinase inhibitors would be an important advance . The introduction of generic imatinib has caused a significant reduction in health care costs .
Eigenschaften
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O/c1-21-18-25(9-10-26(21)33-29-31-13-11-27(34-29)24-4-3-12-30-19-24)32-28(37)23-7-5-22(6-8-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHUGGOJOZBPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imatinib para-Diaminomethylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



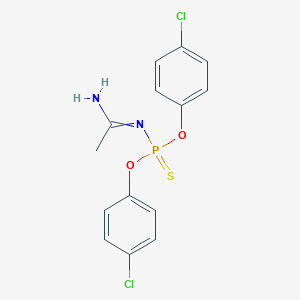
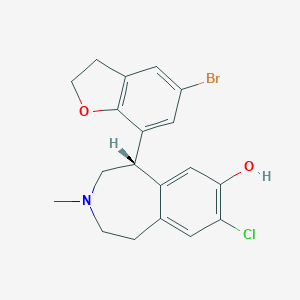
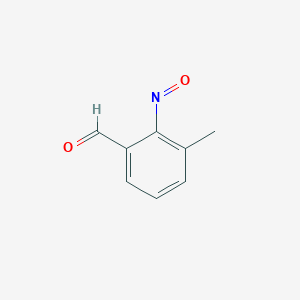
![N-Methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B128820.png)
